2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, an acetamido group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays, helping to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives and acetamido-substituted phenyl compounds. Examples include:
- 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxylic acid
- 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-methylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-27-14-8-3-11(9-15(14)28-2)10-16(25)20-12-4-6-13(7-5-12)24-22-18(17(19)26)21-23-24/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWBDZYGCHYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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